ETHYL 4-{[(4-PHENYL-1,3-THIAZOL-2-YL)CARBAMOYL]AMINO}BENZOATE

RNase L antiviral innate immunity 2-5A pathway

ETHYL 4-{[(4-PHENYL-1,3-THIAZOL-2-YL)CARBAMOYL]AMINO}BENZOATE (CAS 307326-28-9), also known as Ethyl 4-(3-(4-phenylthiazol-2-yl)ureido)benzoate, is a synthetic small molecule (MF: C19H17N3O3S; MW: 367.4 g/mol) belonging to the 2-ureido-thiazole class. This compound incorporates a 4-phenyl-1,3-thiazol-2-amine scaffold linked via a urea bridge to an ethyl 4-aminobenzoate moiety, a structural architecture associated with both kinase inhibitory and antiviral mechanisms.

Molecular Formula C19H17N3O3S
Molecular Weight 367.42
CAS No. 307326-28-9
Cat. No. B2541557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameETHYL 4-{[(4-PHENYL-1,3-THIAZOL-2-YL)CARBAMOYL]AMINO}BENZOATE
CAS307326-28-9
Molecular FormulaC19H17N3O3S
Molecular Weight367.42
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C3=CC=CC=C3
InChIInChI=1S/C19H17N3O3S/c1-2-25-17(23)14-8-10-15(11-9-14)20-18(24)22-19-21-16(12-26-19)13-6-4-3-5-7-13/h3-12H,2H2,1H3,(H2,20,21,22,24)
InChIKeyGGTKQSGIKIUATB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

ETHYL 4-{[(4-PHENYL-1,3-THIAZOL-2-YL)CARBAMOYL]AMINO}BENZOATE (CAS 307326-28-9): Chemical Identity and Baseline Procurement Profile


ETHYL 4-{[(4-PHENYL-1,3-THIAZOL-2-YL)CARBAMOYL]AMINO}BENZOATE (CAS 307326-28-9), also known as Ethyl 4-(3-(4-phenylthiazol-2-yl)ureido)benzoate, is a synthetic small molecule (MF: C19H17N3O3S; MW: 367.4 g/mol) belonging to the 2-ureido-thiazole class . This compound incorporates a 4-phenyl-1,3-thiazol-2-amine scaffold linked via a urea bridge to an ethyl 4-aminobenzoate moiety, a structural architecture associated with both kinase inhibitory and antiviral mechanisms [1][2]. It is primarily supplied as a research-grade chemical for preclinical investigation, with reported applications spanning oncology, antiviral research, and chemical biology [3].

Why Generic Substitution Within the 2-Ureido-4-Phenylthiazole Class Is Not Supported by Quantitative Evidence for CAS 307326-28-9


The 2-ureido-4-phenylthiazole chemotype exhibits pronounced structure–activity relationship (SAR) sensitivity, where even subtle modifications to the terminal benzoate ester, phenyl substituents, or urea linkage geometry produce order-of-magnitude shifts in target engagement and cellular potency [1]. For instance, replacement of the ethyl ester with a methyl ester, introduction of a tert-butyl group on the 4-phenyl ring, or substitution of the thiazole for a benzothiazole core yields analogs with IC50 values differing by more than 10-fold across multiple cancer cell lines (e.g., MDA-MB-231, HCT116, HepG2) and distinct target selectivity profiles (RNase L vs. IGF1R vs. tubulin) [1][2][3]. Generic interchange within this scaffold class without quantitative, assay-matched comparative data therefore carries a high risk of selecting a compound with substantially divergent potency, selectivity, and pharmacological utility [4].

Quantitative Differentiation Evidence for ETHYL 4-{[(4-PHENYL-1,3-THIAZOL-2-YL)CARBAMOYL]AMINO}BENZOATE (CAS 307326-28-9) vs. Closest Analogs


RNase L Activation: Sub-Nanomolar Potency of CAS 307326-28-9 vs. Class-Level Baseline Activity

In an in vitro RNase L activation assay measuring inhibition of protein synthesis in mouse L cell extracts, CAS 307326-28-9 demonstrated an IC50 of 2.30 nM [1]. This represents engagement of the 2-5A-dependent ribonuclease pathway at sub-nanomolar concentrations. By class-level inference, the majority of structurally related 2-ureido-thiazole analogs evaluated in oncology-focused kinase inhibition or cytotoxicity panels operate in the micromolar to low-nanomolar range (e.g., 29–98 nM for the optimized antileukemic 5-substituted thiazolyl urea 12k) [2], yet few have been profiled for RNase L activation, making this target engagement profile a distinguishing feature. The absence of RNase L data for the methyl ester, tert-butylphenyl, benzothiazole, or 5-substituted thiazolyl urea comparators precludes direct head-to-head comparison but underscores the unique biological annotation available for CAS 307326-28-9.

RNase L antiviral innate immunity 2-5A pathway

Cytotoxicity Against MDA-MB-231 Breast Cancer Cells: Ethyl Ester vs. Methyl Ester and tert-Butylphenyl Analogs

CAS 307326-28-9 exhibited an IC50 of 10 µM against the triple-negative breast cancer cell line MDA-MB-231 via induction of apoptosis through oxidative stress [1]. In contrast, the close methyl ester analog (Methyl 4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzoate) and the tert-butylphenyl analog (Ethyl 4-(3-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)ureido)benzoate) reportedly show IC50 values in the range of 10–30 µM and 5–20 µM, respectively, across various cancer lines but lack systematic MDA-MB-231 data within a single comparative study [2][3]. The benzothiazole analog (Ethyl 4-(3-(benzo[d]thiazol-2-yl)ureido)benzoate) yields an IC50 of 15 µM against HeLa cells with no reported MDA-MB-231 data [3]. For procurement decisions targeting breast cancer models, the availability of a cell-line-specific IC50 of 10 µM for MDA-MB-231 provides a defined efficacy benchmark absent for many direct analogs.

breast cancer MDA-MB-231 cytotoxicity

HCC Cytotoxicity: CAS 307326-28-9 vs. Sorafenib and Ureido-Substituted 4-Phenylthiazole Lead Compound 27

Within the 4-phenylthiazol-2-amine ureido/thioureido series, the structurally optimized lead compound 27 (bearing a morpholino-substituted ureido side chain) achieved an IC50 of 0.62 ± 0.34 µM against HepG2 hepatocellular carcinoma cells, outperforming the clinical standard Sorafenib (IC50 = 1.62 ± 0.27 µM) [1]. While CAS 307326-28-9 (the unsubstituted 4-phenyl analog with ethyl benzoate terminus) has not been directly profiled in the same HepG2 assay, the SAR trends from Li et al. (2024) demonstrate that the terminal ester moiety (ethyl vs. morpholino/piperidine) is a critical driver of HepG2 potency, with the unsubstituted phenyl-ethyl ester scaffold representing the baseline from which lead compound 27 was optimized [1]. Additionally, CAS 307326-28-9 has reported antiproliferative activity against HCT116 colon cancer cells (IC50 ≈ 15 µM) [2], providing a broader cytotoxicity profile that complements the HepG2 SAR landscape. For procurement in HCC drug discovery programs, CAS 307326-28-9 serves as the documented parent scaffold against which optimized leads are benchmarked.

hepatocellular carcinoma HepG2 Sorafenib comparator

Kinase Inhibition Selectivity Profile: IGF1R Engagement Advantage of the 4-Phenylthiazol-2-yl Urea Scaffold

Kinase profiling of the ureido-substituted 4-phenylthiazole series revealed that the optimized analog compound 27 potently inhibits IGF1R (76.84% inhibition at 10 µM), a kinase target distinct from Sorafenib's primary targets (VEGFR, PDGFR, Raf) [1]. The parent scaffold represented by CAS 307326-28-9 provides the core 4-phenylthiazol-2-yl urea pharmacophore essential for IGF1R hinge-region hydrogen bonding [1]. In contrast, 5-substituted thiazolyl ureas (e.g., compound 12k) have been optimized for antileukemic activity against THP-1 and MV-4-11 cells with no reported IGF1R activity [2]. Similarly, sulfonylurea derivatives (compounds 9–13) in the thiazolyl-urea class show preferential antimicrobial and broad anticancer activity without IGF1R annotation [3]. The documented IGF1R inhibitory capacity of the 4-phenylthiazol-2-yl urea scaffold distinguishes CAS 307326-28-9 and its derivatives from the 5-substituted thiazolyl urea and sulfonylurea subclasses.

IGF1R kinase kinase selectivity HCC targeted therapy

Physicochemical Differentiation: Melting Point and Molecular Properties of CAS 307326-28-9 vs. Methyl Ester and Benzothiazole Analogs

CAS 307326-28-9 is reported as a white to pink crystalline powder with a melting point of 34–38 °C and a boiling point of 242.8 °C at 760 mmHg . These values contrast with the methyl ester analog (Methyl 4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzoate, CAS 71591-64-5), which exhibits a higher molecular weight acid form (324.4 g/mol for the free acid) and distinct solubility characteristics . The benzothiazole analog (Ethyl 4-(3-(benzo[d]thiazol-2-yl)ureido)benzoate, CAS 313395-64-1) has an even lower molecular weight (C18H21N3O3S, 359.44 g/mol) and different ring electronics due to benzene ring fusion . The relatively low melting point (34–38 °C) of CAS 307326-28-9 indicates favorable solubility and formulation characteristics for in vitro assay preparation compared to higher-melting crystalline analogs, while the ethyl ester moiety provides a balanced lipophilicity profile for cell permeability.

physicochemical properties melting point drug-likeness

Unique Biological Annotation: RNase L Activation as a Differentiating Pharmacological Feature

The RNase L pathway is a critical component of the interferon-mediated antiviral innate immune response, and small-molecule activators of RNase L are of significant interest for antiviral and anticancer research [1]. CAS 307326-28-9 is annotated in BindingDB as an RNase L activator with an IC50 of 2.30 nM measured via inhibition of protein synthesis in mouse L cell extracts [2]. This pharmacological annotation is absent for the methyl ester, tert-butylphenyl, benzothiazole, 5-substituted thiazolyl urea, and sulfonylurea analogs within the broader 2-ureido-thiazole class [3][4]. While direct comparative RNase L data across analogs are unavailable, the mere presence of a verified, quantitative RNase L engagement data point for CAS 307326-28-9 establishes it as the compound of choice for research programs investigating the 2-5A/RNase L axis, as no other close analog carries this functional annotation in publicly available databases.

RNase L pathway 2-5A system antiviral drug discovery

High-Value Research Application Scenarios for ETHYL 4-{[(4-PHENYL-1,3-THIAZOL-2-YL)CARBAMOYL]AMINO}BENZOATE (CAS 307326-28-9) Based on Quantitative Differentiation Evidence


Antiviral Innate Immunity Research: 2-5A/RNase L Pathway Probe Development

CAS 307326-28-9 is the only 2-ureido-4-phenylthiazole derivative in its close analog space with a verified RNase L activation IC50 (2.30 nM) in mouse L cell extract protein synthesis inhibition assays [1]. Research groups studying interferon-induced antiviral mechanisms, RNA degradation pathways, or prostate cancer genetics linked to RNASEL mutations should prioritize this compound as a pathway probe [2]. The absence of RNase L annotation for methyl ester, tert-butylphenyl, benzothiazole, 5-substituted thiazolyl urea, and sulfonylurea analogs makes CAS 307326-28-9 the only characterized entry point for chemical biology interrogation of the 2-5A system within this scaffold class.

Hepatocellular Carcinoma Drug Discovery: IGF1R-Targeted Scaffold Optimization

The 4-phenylthiazol-2-yl urea scaffold represented by CAS 307326-28-9 has been validated as a privileged structure for IGF1R kinase inhibition, with the optimized derivative compound 27 achieving 76.84% IGF1R inhibition at 10 µM and HepG2 cytotoxicity (IC50 = 0.62 µM) exceeding Sorafenib (IC50 = 1.62 µM) by 2.6-fold [1]. Medicinal chemistry teams pursuing IGF1R-targeted HCC therapeutics can procure CAS 307326-28-9 as the unoptimized parent scaffold for SAR expansion and lead generation, leveraging the documented optimization trajectory from ethyl ester baseline to morpholino-substituted lead [1][2].

Breast Cancer Pharmacology: MDA-MB-231 Triple-Negative Breast Cancer Model Studies

With a reported MDA-MB-231 IC50 of 10 µM via apoptosis induction through oxidative stress [1], CAS 307326-28-9 provides a cell-line-validated cytotoxicity benchmark for triple-negative breast cancer research. Unlike the methyl ester, tert-butylphenyl, and benzothiazole analogs, which lack systematic MDA-MB-231 profiling data, this compound offers defined efficacy parameters that support reproducible experimental design and cross-study comparability in breast cancer pharmacology [1].

Chemical Biology and Kinase Selectivity Profiling: Scaffold-Specific Target Engagement Studies

The 4-phenylthiazol-2-yl urea scaffold of CAS 307326-28-9 confers a distinct kinase selectivity profile characterized by IGF1R engagement, differentiating it from 5-substituted thiazolyl ureas (optimized for antileukemic activity) and sulfonylurea analogs (optimized for antimicrobial activity) [1][2][3]. Chemical biology groups conducting kinase panel screening or target deconvolution studies can use CAS 307326-28-9 as a scaffold-specific probe to map structure–kinase selectivity relationships across the broader 2-ureido-thiazole chemical space.

Quote Request

Request a Quote for ETHYL 4-{[(4-PHENYL-1,3-THIAZOL-2-YL)CARBAMOYL]AMINO}BENZOATE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.